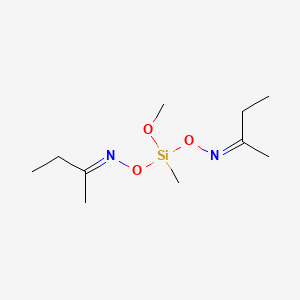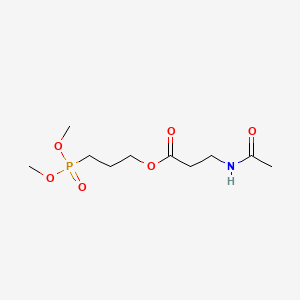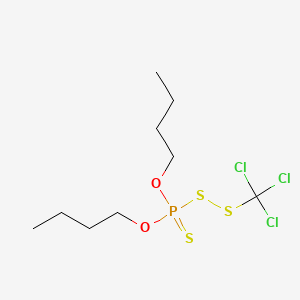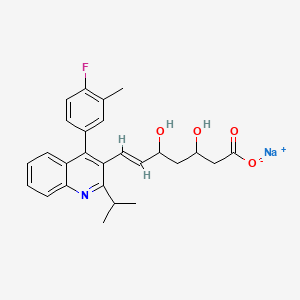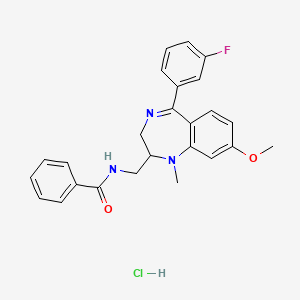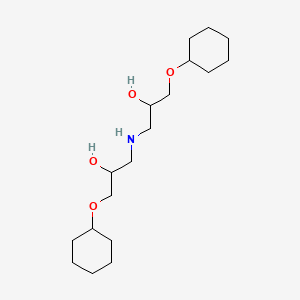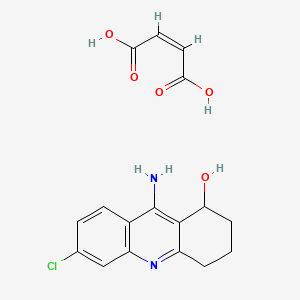
1,2,3,4-Tetrahydro-9-amino-6-chloro-1-acridinol maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-9-amino-6-chloro-1-acridinol maleate is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of acridine, a class of compounds known for their biological activity and use in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-9-amino-6-chloro-1-acridinol maleate typically involves the reaction of ethanolamine and chloroacetic acid under controlled temperature and solvent conditions. This reaction produces the desired compound along with hydrochloric acid as a byproduct. The reaction is usually carried out under basic conditions, using sodium carbonate or sodium hydroxide as a base catalyst .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then purified through filtration, distillation, and other purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-9-amino-6-chloro-1-acridinol maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other acridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include various acridine derivatives, which can have different biological and chemical properties depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2,3,4-Tetrahydro-9-amino-6-chloro-1-acridinol maleate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The primary mechanism of action of 1,2,3,4-Tetrahydro-9-amino-6-chloro-1-acridinol maleate involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting AChE, the compound increases the levels of acetylcholine, which can help improve cognitive function in conditions like Alzheimer’s disease. Additionally, it may also inhibit butyrylcholinesterase activity .
Comparison with Similar Compounds
Similar Compounds
Donepezil: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A cholinesterase inhibitor with a similar mechanism of action.
Galantamine: Another compound that inhibits cholinesterase and is used in Alzheimer’s treatment.
Uniqueness
1,2,3,4-Tetrahydro-9-amino-6-chloro-1-acridinol maleate is unique due to its specific chemical structure, which allows it to interact with cholinesterase enzymes in a distinct manner. Its combination of amino and chloro groups provides unique reactivity and biological activity compared to other cholinesterase inhibitors .
Properties
CAS No. |
104675-55-0 |
|---|---|
Molecular Formula |
C17H17ClN2O5 |
Molecular Weight |
364.8 g/mol |
IUPAC Name |
9-amino-6-chloro-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C13H13ClN2O.C4H4O4/c14-7-4-5-8-10(6-7)16-9-2-1-3-11(17)12(9)13(8)15;5-3(6)1-2-4(7)8/h4-6,11,17H,1-3H2,(H2,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
QTEXMBZHPMLSBL-BTJKTKAUSA-N |
Isomeric SMILES |
C1CC(C2=C(C3=C(C=C(C=C3)Cl)N=C2C1)N)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1CC(C2=C(C3=C(C=C(C=C3)Cl)N=C2C1)N)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


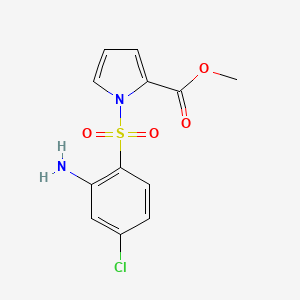

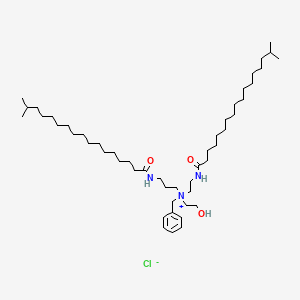

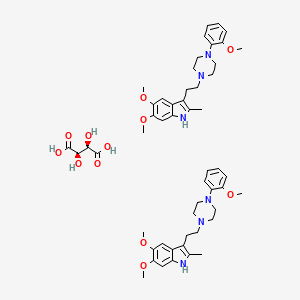
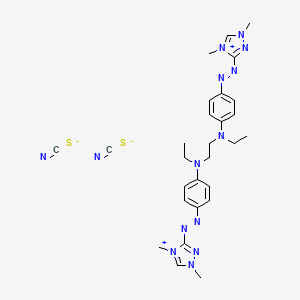
![1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine monohydrochloride](/img/structure/B12718809.png)
